tert-Butylmagnesium chloride

Catalog No.
S671620
CAS No.
677-22-5
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylmagnesium chloride

CAS Number

677-22-5

Product Name

tert-Butylmagnesium chloride

IUPAC Name

magnesium;2-methylpropane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

CQRPUKWAZPZXTO-UHFFFAOYSA-M

SMILES

C[C-](C)C.[Mg+2].[Cl-]

Canonical SMILES

C[C-](C)C.[Mg+2].[Cl-]

Grignard Reagent in Organic Synthesis:

tert-Butylmagnesium chloride (t-BuMgCl) is primarily utilized as a Grignard reagent in the field of organic synthesis []. Grignard reagents are a class of organometallic compounds formed by the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent []. t-BuMgCl, specifically, possesses a bulky tert-butyl group (C(CH3)3) attached to the magnesium center, offering unique properties compared to other Grignard reagents with smaller alkyl groups.

Carbon-Carbon Bond Formation:

One of the most prominent applications of t-BuMgCl lies in its ability to form carbon-carbon bonds. This reaction involves the nucleophilic attack of the carbon atom in the t-butyl group on a variety of electrophilic carbon centers present in other organic molecules []. This allows for the creation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules.

Copper-Catalyzed Cross-Coupling Reactions:

In recent years, t-BuMgCl has gained traction in its involvement with copper-catalyzed cross-coupling reactions, particularly with primary alkyl halides. These reactions involve the formation of a carbon-carbon bond between two distinct organic fragments, mediated by a copper catalyst. t-BuMgCl serves as the nucleophilic coupling partner in this reaction, enabling the efficient synthesis of various organic compounds containing primary alkyl chains.

Advantages of t-BuMgCl:

t-BuMgCl offers several advantages over other Grignard reagents:

  • Enhanced Steric Hindrance: The bulky tert-butyl group provides steric hindrance, directing the nucleophilic attack towards specific reaction sites on the substrate molecule, leading to higher regioselectivity (control over the position of the newly formed bond) [].
  • Improved Solubility: Compared to Grignard reagents with smaller alkyl groups, t-BuMgCl exhibits improved solubility in certain ethereal solvents, facilitating its handling and manipulation during reactions.

Tert-Butylmagnesium chloride is an organomagnesium compound with the molecular formula C4H9ClMgC_4H_9ClMg and a molecular weight of 116.87 g/mol. It is classified as a Grignard reagent, which are key intermediates in organic synthesis. This compound is typically prepared by reacting tert-butyl halides with magnesium in solvents such as diethyl ether or tetrahydrofuran. Tert-Butylmagnesium chloride is known for its high reactivity, particularly towards electrophiles, making it a valuable reagent in various

t-BuMgCl is a flammable and air-sensitive compound. It can also react violently with water, releasing flammable gases. Here are some specific hazards:

  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts with water to liberate flammable gases which may ignite spontaneously [].
  • Acute toxicity: Limited data available, but suspected to be harmful upon ingestion or inhalation [].
  • Chronic toxicity: Limited data available, but suspected of causing cancer and damage to organs through prolonged or repeated exposure [].

  • Nucleophilic Addition: It can act as a nucleophile, attacking electrophilic centers in carbonyl compounds, leading to the formation of alcohols.
  • Cross-Coupling Reactions: This reagent is also involved in copper-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl and vinyl halides .
  • Rearrangement Reactions: In certain conditions, it can undergo rearrangements to yield different products, such as esters from reactions with ethyl oxalate .

The synthesis of tert-butylmagnesium chloride typically involves:

  • Reaction of Tert-Butyl Halides with Magnesium: The most common method is to react tert-butyl chloride or tert-butyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
    R X+MgR MgX\text{R X}+\text{Mg}\rightarrow \text{R MgX}
    where R represents the tert-butyl group and X is a halide ion .
  • Solvent Considerations: The choice of solvent is crucial as it influences the reactivity and stability of the Grignard reagent formed.

Tert-Butylmagnesium chloride is widely used in organic synthesis for:

  • Synthesis of Alcohols: It facilitates the conversion of carbonyl compounds to alcohols.
  • Formation of Carbon-Carbon Bonds: Its role in cross-coupling reactions enables the construction of complex organic molecules.
  • Preparation of Organometallic Compounds: It serves as a precursor for various organometallic compounds used in further synthetic applications .

Studies have highlighted that tert-butylmagnesium chloride interacts vigorously with water and other protic solvents, leading to the release of hydrogen gas and heat. This reactivity necessitates careful handling under anhydrous conditions to prevent hazardous situations . Additionally, its interactions with electrophiles have been extensively documented in literature, showcasing its utility in forming diverse organic products.

Tert-Butylmagnesium chloride can be compared to other organomagnesium compounds. Here are some similar compounds:

CompoundMolecular FormulaKey Characteristics
Methylmagnesium ChlorideC1H3ClMgC_1H_3ClMgUsed for nucleophilic addition to carbonyls; less sterically hindered than tert-butyl variant.
Ethylmagnesium BromideC2H5BrMgC_2H_5BrMgSimilar reactivity but different steric properties; used in similar applications.
Phenylmagnesium BromideC6H5BrMgC_6H_5BrMgA more reactive Grignard reagent; useful for coupling reactions involving aromatic systems.

Uniqueness of Tert-Butylmagnesium Chloride:
Tert-Butylmagnesium chloride stands out due to its sterically hindered structure, which makes it less reactive than smaller alkyl Grignard reagents while providing selectivity in reactions involving bulky electrophiles. This property allows chemists to employ it effectively in complex syntheses where control over reactivity is essential .

Hydrogen Bond Acceptor Count

2

Exact Mass

116.0243197 g/mol

Monoisotopic Mass

116.0243197 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (54.29%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (94.29%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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